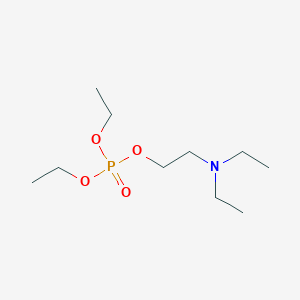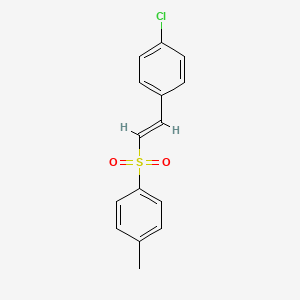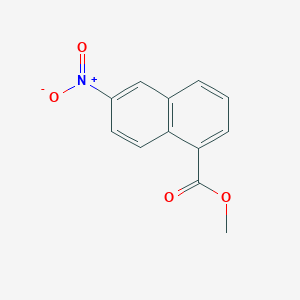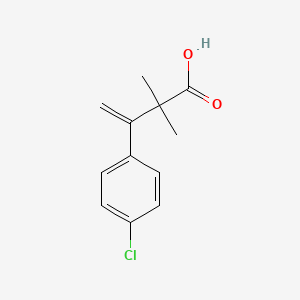
Diethyl 2-(diethylamino)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(diethylamino)ethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both diethylamino and phosphate groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(diethylamino)ethyl phosphate typically involves the reaction of diethylaminoethanol with phosphorus oxychloride under controlled conditions. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5\text{O)}_2\text{PCl} + \text{HOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)OCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(diethylamino)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite compounds.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(diethylamino)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-(diethylamino)ethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate: A nerve agent with similar structural features but different applications.
Diethylphosphite: Another organophosphorus compound with distinct reactivity and uses.
Uniqueness
Diethyl 2-(diethylamino)ethyl phosphate is unique due to its combination of diethylamino and phosphate groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, from scientific research to industrial production.
Propiedades
Número CAS |
4015-46-7 |
|---|---|
Fórmula molecular |
C10H24NO4P |
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl diethyl phosphate |
InChI |
InChI=1S/C10H24NO4P/c1-5-11(6-2)9-10-15-16(12,13-7-3)14-8-4/h5-10H2,1-4H3 |
Clave InChI |
XQCYESCZFTVWPU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)


![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)

![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
